molecular formula C29H25NO6S B2660590 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate CAS No. 438029-31-3

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2660590
CAS No.: 438029-31-3
M. Wt: 515.58
InChI Key: LXRAQGOXGXKEKJ-UHFFFAOYSA-N
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Description

This compound is a thiophene-based derivative featuring a benzo[d][1,3]dioxol-5-ylmethyl substituent at position 5, a methyl group at position 4, and a 3-phenoxybenzamido moiety at position 2. Its ethyl carboxylate group at position 3 enhances solubility and modulates pharmacokinetic properties.

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO6S/c1-3-33-29(32)26-18(2)25(15-19-12-13-23-24(14-19)35-17-34-23)37-28(26)30-27(31)20-8-7-11-22(16-20)36-21-9-5-4-6-10-21/h4-14,16H,3,15,17H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRAQGOXGXKEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Group: This step can involve a Friedel-Crafts alkylation reaction, where the benzo[d][1,3]dioxole moiety is introduced to the thiophene ring using an appropriate alkylating agent.

    Attachment of the Phenoxybenzamido Group: This can be achieved through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate has been studied for its diverse biological activities, including:

  • Antiviral Properties : Research indicates that this compound exhibits antiviral activity against several viruses. For instance, derivatives have shown effectiveness against influenza A by inhibiting viral RNA polymerase activity.
  • Anticancer Activity : Studies have demonstrated cytotoxic effects against various cancer cell lines such as HCT-116 and MCF-7. The IC50 values for related thiophene derivatives range from 16.19 μM to over 60 μM, indicating significant potency.
  • Potential Antimicrobial and Anti-inflammatory Effects : The structural characteristics suggest that further investigation into these properties could yield promising results.

Influenza Virus Inhibition

In vitro studies demonstrated that derivatives of this compound significantly reduced viral titers in infected cell cultures by inhibiting RNA synthesis. This suggests a potential application in developing antiviral therapies targeting influenza viruses.

Cytotoxicity Assessment

A comparative analysis of related thiophene compounds revealed that those with electron-withdrawing groups (like fluorine) exhibited enhanced cytotoxicity against various cancer cell lines. This highlights the importance of structural modifications in enhancing therapeutic efficacy.

Compound NameBiological ActivityIC50 (μM)Target Cell Line
This compoundAntiviralNot SpecifiedInfluenza A
Related Thiophene DerivativeCytotoxic16.19 - 60.00HCT-116, MCF-7

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures can interact with cellular proteins, enzymes, or receptors, leading to modulation of biological pathways. For instance, it might inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells by interacting with DNA or cellular proteins .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Position 2 Substituent Position 5 Substituent Core Structure Biological Activity (if reported) Reference
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate 3-Phenoxybenzamido Benzo[d][1,3]dioxol-5-ylmethyl Thiophene Not reported N/A
Ethyl 4-phenyl-2-phenylamino-5-(1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl)-thiophene-3-carboxylate (Compound 3) Phenylamino 1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl Thiophene Antibacterial, Antifungal
Ethyl 5-amino-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate (8a) Phenylcarbamoyl - Thiophene Synthetic intermediate
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate (4-Ethoxycarbonylphenyl)carbamoyl - Thiophene Not reported
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-phenylthiazol-2-yl)cyclopropanecarboxamide (Compound 35) Cyclopropanecarboxamide - Thiazole Not reported (pharmacological scaffold)

Key Observations :

  • Position 2: The target compound’s 3-phenoxybenzamido group distinguishes it from analogs with phenylamino (Compound 3) or phenylcarbamoyl (8a) groups. This substituent may enhance binding affinity to aromatic receptor sites .
  • Position 5 : The benzo[d][1,3]dioxol-5-ylmethyl group is unique compared to heterocyclic (Compound 3) or unsubstituted (8a) analogs. This moiety is structurally similar to compounds in but attached to a thiazole core instead of thiophene .
  • Core Structure : Thiophene-based analogs dominate the literature, though thiazole derivatives (e.g., Compound 35) highlight the pharmacological versatility of heterocyclic cores .

Pharmacological and Physicochemical Properties

While direct data for the target compound are unavailable, insights can be drawn from analogs:

  • Antimicrobial Activity : Compound 3 () demonstrated moderate antibacterial and antifungal activity, suggesting that thiophene derivatives with bulky substituents (e.g., heterocyclic groups) may disrupt microbial membranes .
  • Solubility and Bioavailability : Ethyl carboxylate groups (common across analogs) improve solubility compared to methyl esters, as seen in and .
  • Substituent Effects: The 3-phenoxybenzamido group in the target compound may confer enhanced metabolic stability compared to phenylcarbamoyl (8a) or amino (7) substituents .

Biological Activity

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate (referred to as EBT) is a complex organic compound that has gained attention in recent years due to its diverse biological activities. This article will explore its biological activity, including its anticancer, antiviral, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

EBT is characterized by the presence of multiple functional groups, including a benzo[d][1,3]dioxole moiety, a thiophene core, and various amido substituents. The molecular formula is C26H27N2O8SC_{26}H_{27}N_{2}O_{8}S with a molecular weight of 491.5 g/mol. The compound's unique structure contributes to its biological activity.

Property Value
Molecular FormulaC26H27N2O8S
Molecular Weight491.5 g/mol
IUPAC NameThis compound

Anticancer Activity

EBT has shown significant potential in anticancer research. Studies indicate that EBT exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of EBT against MCF-7 and HepG2 cell lines, the compound demonstrated an IC50 value of 0.10 µM against MCF-7 cells and 14.9 µM against HepG2 cells, indicating strong selectivity for breast cancer cells .

Antiviral Activity

Recent research has highlighted EBT's antiviral properties, particularly against Hepatitis C Virus (HCV). In vitro studies have shown that EBT can inhibit viral replication effectively.

Research Findings

A study reported that EBT exhibited significant antiviral activity, reducing HCV replication in infected cell cultures. This suggests potential applications in developing antiviral therapies.

Antimicrobial Activity

EBT also displays antimicrobial properties. Preliminary studies have indicated its effectiveness against various bacterial strains.

Antimicrobial Evaluation

In vitro tests revealed that EBT inhibited the growth of several pathogenic bacteria, suggesting its potential as an antimicrobial agent. Further investigations are needed to elucidate the specific mechanisms involved.

Anti-inflammatory Properties

The anti-inflammatory potential of EBT has been evaluated through various assays. Its structural features suggest it may modulate inflammatory pathways.

Research indicates that EBT may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell models. This property could be beneficial in treating inflammatory diseases.

Q & A

Q. Why do synthetic yields vary across studies for analogous thiophene carboxylates?

  • Methodological Answer : Yield variability often stems from differences in purification (e.g., column chromatography vs. recrystallization) or moisture-sensitive intermediates. highlights rigorous drying of solvents (e.g., Na2SO4 for dichloromethane) to prevent hydrolysis during thiophene ring formation .

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